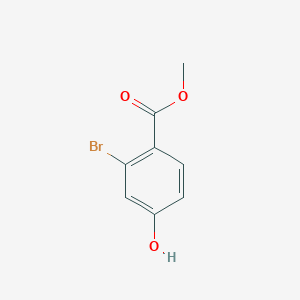

Methyl 2-bromo-4-hydroxybenzoate

Overview

Description

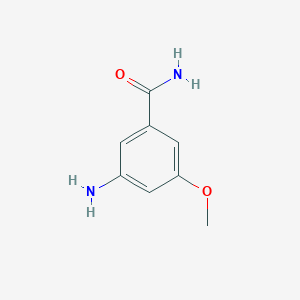

Methyl 2-bromo-4-hydroxybenzoate is a derivative of hydroxybenzoic acid, which is a compound of interest due to its antimicrobial properties and its use in various industries such as cosmetics, pharmaceuticals, and food preservation. The compound's structure is characterized by a bromine atom at the second position and a hydroxyl group at the fourth position on the benzene ring, with a methoxy ester group attached to the carboxylic acid function .

Synthesis Analysis

The synthesis of related compounds often involves halogenation, esterification, and other organic transformations. For instance, methyl 4-hydroxybenzoate, a closely related compound, is synthesized through esterification processes . Another example is the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, which involves reacting halogenated intermediates with carboxylic acids in the presence of a base . Similarly, the synthesis of methyl 5-(2-bromoacetyl)-2-propoxybenzoate from methyl 5-acetyl-2-hydroxybenzoate involves halogenation and esterification steps .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate has been determined using single-crystal X-ray diffraction, revealing extensive intermolecular hydrogen bonding and a 3D framework . The crystal structure of related compounds, such as N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, also shows intermolecular interactions that form chain structures . These studies highlight the importance of non-covalent interactions in the solid-state packing of these molecules.

Chemical Reactions Analysis

The reactivity of hydroxybenzoates is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds, as seen in the molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative . Schiff bases derived from hydroxybenzoates, such as those synthesized in , involve the formation of C=N double bonds through condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-hydroxybenzoate and its derivatives are influenced by their molecular structures. The presence of the hydroxyl group and the ester function affects the compound's solubility, boiling point, and melting point. The intermolecular hydrogen bonding contributes to the stability of the crystal structure . Computational methods, such as Density Functional Theory (DFT), are used to calculate vibrational spectra, hyperpolarizability, and frontier molecular orbitals, which are indicative of the compound's reactivity and stability .

Scientific Research Applications

Crystal Structure and Computational Analysis

Methyl 4-hydroxybenzoate, also known as methyl paraben, has been studied for its crystal structure and computational properties. Using X-ray crystallography and Hirshfeld surface analysis, researchers determined the structure of this compound at low temperatures, highlighting its 3D framework via extensive hydrogen bonding. Computational calculations provided insights into its vibrational spectra, chemical quantum parameters, and the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Synthesis and Chemical Reactions

The synthesis of Methyl 4-bromo-2-methoxybenzoate, a related compound, involved a multi-step process with a yield of 47% and a purity of 99.8%. This synthesis pathway provides a basis for understanding the chemical properties and potential applications of Methyl 2-bromo-4-hydroxybenzoate (Chen Bing-he, 2008). Additionally, the synthesis of 2-bromo-3-hydroxybenzoate derivatives through Diels–Alder reaction and ring-opening aromatization was explored, revealing the potential for Pd-catalyzed cross-coupling reactions despite the compound's sterically hindered structure (Shinohara et al., 2014).

Pharmaceutical Implications

The reactivity and transformation of various benzo[b]thiophen derivatives, including 4-hydroxybenzo[b]thiophen, have been studied. These reactions, including bromination and nitration, are significant for understanding the chemical behavior of this compound and its potential pharmaceutical applications (Clarke et al., 1973).

Environmental and Biological Reactions

Alcaligenes denitrificans NTB-1, a bacterium, can utilize 4-bromo- and 4-iodobenzoate, metabolizing them through hydrolytic dehalogenation to produce 4-hydroxybenzoate. This process is crucial in understanding the environmental fate and biological transformations of related compounds like this compound (van den Tweel et al., 1987).

Safety and Hazards

“Methyl 2-bromo-4-hydroxybenzoate” is harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of ingestion or inhalation, medical help should be sought immediately . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

Mode of Action

The mode of action of Methyl 2-bromo-4-hydroxybenzoate involves a series of chemical reactions. It undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the compound loses the bromo atom, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound. The compound then undergoes further reactions .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized .

Pharmacokinetics

Its molecular weight is 215.044, which may influence its bioavailability . More research is needed to outline the compound’s pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment.

Biochemical Analysis

Biochemical Properties

Methyl 2-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the esterification and hydrolysis processes. The compound’s bromine atom can participate in halogen bonding, which can affect the binding affinity and specificity of enzymes and proteins it interacts with .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s bromine atom can form halogen bonds with amino acid residues in enzyme active sites, altering their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of the compound can cause oxidative stress and damage to cellular components, leading to adverse effects on organ function. It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450 enzymes. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by its affinity for certain binding proteins .

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is important for elucidating its biological effects .

properties

IUPAC Name |

methyl 2-bromo-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYWFGQALCJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741580 | |

| Record name | Methyl 2-bromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101085-03-4 | |

| Record name | Methyl 2-bromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

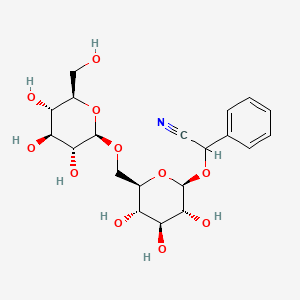

![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

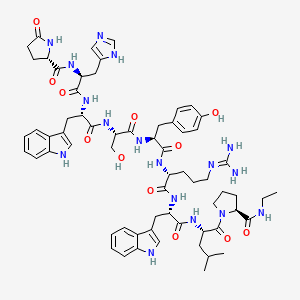

![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)

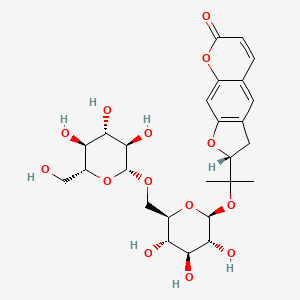

![(2R,3R)-3-Hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B3030832.png)